2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone
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Overview
Description
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone is a quinolinone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinolinone core substituted with a 3-fluorophenyl group, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. Its distinct structure makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core, followed by the introduction of the 3-fluorophenyl group, hydroxyl group, and methoxy group through various substitution reactions. Key steps may include:
Cyclization reactions: to form the quinolinone core.
Electrophilic aromatic substitution: to introduce the 3-fluorophenyl group.
Hydroxylation and methoxylation: reactions to add the hydroxyl and methoxy groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinolinone core can be reduced to form a dihydroquinolinone.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the hydroxyl and methoxy groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Phenyl-5-hydroxy-6-methoxy-4(1H)-quinolinone: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(3-Chlorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
2-(3-Methylphenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: The presence of a methyl group instead of fluorine can alter its hydrophobicity and interaction with biological targets.
Uniqueness: The presence of the 3-fluorophenyl group in 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVJMDUIINBSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256037-41-8 |
Source
|
Record name | Dephosphorylated CVM-1118 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-FLUOROPHENYL)-5-HYDROXY-6-METHOXY-4(1H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ8L8BAV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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